![molecular formula C13H18ClNO B1634275 3-chloro-N,N-dipropylbenzamide CAS No. 5552-80-7](/img/structure/B1634275.png)
3-chloro-N,N-dipropylbenzamide
Overview
Description
3-chloro-N,N-dipropylbenzamide is a chemical compound with the linear formula C13H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C13H18ClNO . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Structural Analysis and Configurations
The structural configurations and absolute configurations of benzamide derivatives, including those structurally related to 3-chloro-N,N-dipropylbenzamide, have been explored through various spectroscopic analyses. These studies, such as the one by (Galal et al., 2018), provide insights into how alterations in the molecular structure of benzamide derivatives can influence their reactivity and potential for medicinal applications.
Photocatalytic Applications
Research on compounds similar to this compound has shown applications in photocatalysis. For example, (Torimoto et al., 1996) explored the use of adsorbent supports in enhancing the photocatalytic degradation of propyzamide, a compound related to this compound. This research highlights the potential of these compounds in environmental applications, such as pollutant degradation.
Molecular Interactions and Modeling
The molecular interactions and structural details of benzamide derivatives, which are chemically related to this compound, have been studied to understand their behavior at a molecular level. The research by (Karabulut et al., 2014) utilized X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry.
Synthesis and Chemical Transformations
The synthesis of complex organic compounds, including those related to this compound, has been a subject of study. For instance, (Yi-fen et al., 2010) reported on the synthesis of chlorantraniliprole using a series of reactions starting from 3-methyl-2-nitrobenzoic acid, demonstrating the potential of these compounds in the development of new chemicals.
Drug Interaction and Biochemical Effects
Research into benzamide derivatives has included their interaction with biological systems and potential effects on biochemical processes. Studies like those by (Milam & Cleaver, 1984) have explored how these compounds can influence cellular processes such as DNA synthesis and glucose metabolism, contributing to the understanding of their biological impacts.
properties
IUPAC Name |
3-chloro-N,N-dipropylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHRRTXQAOTSRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349950 | |
Record name | 3-chloro-N,N-dipropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5552-80-7 | |
Record name | 3-chloro-N,N-dipropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.